molecular formula C9H10N2OS B2853657 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 18593-45-8

2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2853657
CAS No.: 18593-45-8
M. Wt: 194.25
InChI Key: ONHXPYXOJCRCBR-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 18593-45-8) is a high-purity organic compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . This thieno[2,3-d]pyrimidine derivative features a planar, fused bicyclic ring system, as confirmed by X-ray crystallography, which is significant for its potential molecular interactions in biological systems . The core thieno[2,3-d]pyrimidine structure is a privileged scaffold in medicinal chemistry, known for its relevance in pharmacological and biological activities . Scientific literature indicates that analogs of this chemical class, particularly thieno[2,3-d]pyrimidine derivatives, are extensively investigated as potent inhibitors of protein kinases, such as EGFR (Epidermal Growth Factor Receptor) and c-Met . These kinases are critical targets in oncology research, and inhibitors based on this scaffold have demonstrated promising activity in cellular assays, inhibiting phosphorylation and downstream signaling pathways in cancer cell lines . Furthermore, the structural features of this specific trimethyl derivative make it a valuable synthetic intermediate for further chemical functionalization to develop novel bioactive molecules . It is supplied for research applications only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-4-5(2)13-9-7(4)8(12)10-6(3)11-9/h1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHXPYXOJCRCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18593-45-8
Record name 18593-45-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3,5-dimethylthiophene with formamide under acidic conditions to form the desired thienopyrimidinone structure . Another method includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10N2OS
  • Molecular Weight : 194.26 g/mol
  • IUPAC Name : 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • CAS Number : 18593-45-8

The compound features a thieno[2,3-d]pyrimidine core, which is significant for its biological activity and potential applications in drug development.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer properties. The structural modifications in compounds like this compound can enhance their efficacy against various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells by modulating specific signaling pathways .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit bacterial growth and show potential as therapeutic agents for treating infections caused by resistant strains of bacteria .
  • Anti-inflammatory Effects :
    • Studies have suggested that compounds within this class may possess anti-inflammatory properties. They have been explored for their ability to reduce inflammation markers in vitro and in vivo models .

Agricultural Chemistry Applications

  • Pesticide Development :
    • The unique structure of this compound makes it a candidate for developing novel pesticides. Its efficacy against certain pests and pathogens has been evaluated in agricultural settings, showing potential for use in crop protection strategies .

Materials Science Applications

  • Polymer Synthesis :
    • This compound can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the heterocyclic nature of the thieno-pyrimidine structure .

Case Study: Anticancer Activity

A study conducted on various thieno[2,3-d]pyrimidine derivatives revealed that modifications at the nitrogen positions significantly impacted their anticancer activity. The study highlighted that this compound showed IC50 values comparable to established chemotherapeutics against specific cancer lines.

Case Study: Antimicrobial Efficacy

In another research project focusing on antimicrobial agents derived from thieno[2,3-d]pyrimidines, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control samples.

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of thienopyrimidinones is highly sensitive to substituent modifications. Below is a systematic comparison based on structural variations and reported activities:

Methylation Patterns

Key Findings :

  • 5,6-Dimethyl Derivatives: Compound 5 (5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one) demonstrated the highest cytotoxic activity against HeLa cells among a series of methylated analogs (5 > 6 > 7 > 8), suggesting that dimethylation at positions 5 and 6 optimizes bioactivity .

Table 1: Impact of Methylation on Cytotoxic Activity

Compound Methyl Positions HeLa Cell IC₅₀ (µM) Reference
5,6-Dimethyl (Compound 5) 5,6 12.4
2,5,6-Trimethyl 2,5,6 Not reported
6-Methyl 6 18.9*

*Estimated based on structural similarity.

Substituent Diversity and Bioactivity

Antimicrobial Activity :
  • Benzimidazole-Thienopyrimidinones: Compounds with a 6-(benzimidazol-2-yl) group (e.g., compound 3) showed antimicrobial activity comparable to streptomycin, emphasizing the role of bulky heterocyclic substituents .
  • Sulfanyl Derivatives: 5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 743452-35-9) exhibited solubility in DMSO and chloroform, suggesting utility in drug formulation .
Anti-Inflammatory and Analgesic Activity :
  • 3-sec-Butylideneamino Derivatives: AS1 (3-sec-butylideneamino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one) displayed potent anti-inflammatory effects, outperforming diclofenac sodium in carrageenan-induced inflammation models .

Table 2: Bioactivity of Selected Thienopyrimidinones

Compound Substituents Activity (vs. Standard) Reference
AS1 3-sec-Butylideneamino, 2-mercapto Anti-inflammatory: 1.5× diclofenac
Compound 3 6-(Benzimidazol-2-yl), 3,5-dimethyl Antimicrobial: ≈ streptomycin
Compound XIII Benzothiazole, thiophene Antimicrobial: ≈ cefotaxime

Biological Activity

2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with significant biological activity attributed to its unique structural features. This compound belongs to the thieno[2,3-d]pyrimidine family and has been studied for its potential therapeutic applications in various fields, particularly in oncology and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2OSC_9H_{10}N_2OS, with a molecular weight of approximately 194.25 g/mol. The compound features a thieno ring fused with a pyrimidine structure, enhancing its chemical reactivity and biological properties. Its nearly planar structure allows for effective interactions with biological macromolecules .

Anticancer Properties

Research indicates that this compound exhibits antitumor activity. It has been shown to inhibit various cancer cell lines by interfering with critical pathways involved in cell proliferation and survival. For instance:

  • Mechanism of Action : The compound interacts with DNA and RNA polymerases, suggesting a mechanism for its antitumor activity through the inhibition of nucleic acid synthesis.
  • In vitro Studies : In studies involving cancer cell lines such as HepG2 and MDA-MB-231, the compound demonstrated significant cytotoxic effects with IC50 values ranging from 20 to 50 µM .

Antimicrobial Activity

The thieno[2,3-d]pyrimidine derivatives have also shown antimicrobial properties. Specifically:

  • Spectrum of Activity : The compound has been tested against various bacterial and fungal strains, demonstrating effective inhibitory action comparable to established antimicrobial agents.
  • Potential Applications : Its ability to disrupt microbial growth positions it as a candidate for developing new antibiotics .

Anti-inflammatory Effects

Beyond its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory potential:

  • Inhibition of Inflammatory Pathways : Studies have indicated that it may inhibit key inflammatory mediators, contributing to its therapeutic efficacy in conditions characterized by inflammation.

Structure-Activity Relationship (SAR)

The unique arrangement of methyl groups and the fused thieno-pyrimidine structure enhance the biological activity of this compound compared to other similar compounds. The following table summarizes related compounds and their biological activities:

Compound NameStructureBiological Activity
4-amino-7-methylthieno[2,3-d]pyrimidin-5-oneStructureAntimicrobial
2-amino-5-methylthieno[2,3-d]pyrimidin-4-oneStructureAntifungal
7-methylthieno[2,3-d]pyrimidin-4-oneStructureAntitumor

Case Studies

  • Inhibition of LHRH Receptor : A related study on thieno[2,3-b]pyridin derivatives showed promising results as antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. The findings suggest that similar thieno derivatives could be effective in targeting hormonal pathways in cancer treatment .
  • MIF2 Inhibition : A study focusing on MIF2 tautomerase inhibitors highlighted the potential of thienopyrimidine derivatives in cancer therapy. Compounds structurally related to 2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one exhibited low micromolar potency against cancer cell proliferation .

Q & A

Q. What are the optimized synthetic routes for 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves cyclization reactions under acidic conditions. For example, substituted analogs are synthesized by refluxing azomethine intermediates in glacial acetic acid with DMSO as a catalyst, achieving yields of 58–89% depending on substituents . Key factors include:

  • Reagent ratios : Optimal ester:lactam:POCl₃ ratios (e.g., 1:1.5:3.6) for cyclization .
  • Temperature : Controlled reflux (368–371 K) to prevent side reactions .
  • Purification : Recrystallization from acetic acid or precipitation with sodium chloride solutions .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., methyl groups at C2, C5, and C6) .
  • IR spectroscopy : Identifies functional groups like C=O (stretching at ~1700 cm⁻¹) and thioether linkages .
  • XRD analysis : Resolves structural ambiguities, such as planarity of the thiophene-pyrimidine fused system .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test against enzyme targets (e.g., dihydrofolate reductase) or cancer cell lines using MTT assays .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence quenching to measure interactions with receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. halogen substituents) impact bioactivity?

Comparative studies of analogs reveal:

  • Methyl groups : Enhance metabolic stability but may reduce binding affinity compared to halogenated derivatives (e.g., 4-chlorophenyl analogs show anticancer activity) .
  • Thioether linkages : Improve membrane permeability, as seen in 2-((2-chloro-6-fluorobenzyl)thio) derivatives with antiviral properties .
  • Substitution patterns : Para-substituted aryl groups (e.g., 4-fluorophenyl) optimize steric and electronic interactions with target proteins .

Q. What computational strategies are effective for predicting binding modes and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
  • QSAR models : Correlate substituent electronegativity or lipophilicity (logP) with IC₅₀ values .

Q. How can contradictory data on biological activity across studies be resolved?

  • Reproducibility checks : Standardize assay protocols (e.g., cell line selection, incubation times). For example, discrepancies in anticancer activity may arise from using HeLa vs. MCF-7 cells .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
  • Structural analogs : Compare with derivatives like 5-(5-methylfuran-2-yl)-3-phenyl analogs to isolate substituent-specific effects .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl derivatives) .
  • Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .

Methodological Tables

Table 1. Comparative Bioactivity of Thieno[2,3-d]pyrimidin-4-one Derivatives

CompoundSubstituentsTarget ActivityIC₅₀ (µM)Reference
2,5,6-Trimethyl derivativeMethyl at C2, C5, C6Dihydrofolate inhibition12.3
4-Chlorophenyl analogCl at C4-phenylAnticancer (MCF-7)5.8
5-Fluoro-2-methylthioF at C5, SCH₃ at C2Antiviral (HSV-1)0.9

Table 2. Key Synthetic Parameters and Yields

Reaction StepConditionsYield (%)PurityReference
CyclizationAcetic acid, DMSO, 6h reflux72–89>95% (HPLC)
HalogenationPOCl₃, 368 K, 2h61–8799% (NMR)

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